molecular formula C6H10N2OS B1499663 2-Thiazolamine, 4-(1-methoxyethyl)-

2-Thiazolamine, 4-(1-methoxyethyl)-

Cat. No. B1499663
M. Wt: 158.22 g/mol
InChI Key: FKSXKCSCTLXCSM-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

Butan-2-one (20 g, 277 mmol) and 200 mL MeOH were charged into a 1 L round bottom flask. A small amount of Br2 (5 mL) was added to the flask to initiate the reaction. The reaction initiated, and the mixture was stirred at 20° C. until the orange color disappeared. The reaction flask was immersed in an ice-water bath and Br2 was slowly added through an addition funnel. A total of 6 to 8 g (554 mmol) of Br2 was added. Thiourea (21 g, 278 mmol) was then added in portions to the reaction flask. After addition, the reaction mixture was heated at reflux for 2 hours. After the solvent was evaporated, the remaining residue was mixed with saturated sodium bicarbonate. The resulting mixture was extracted with EtOAc, and the combined organic layers were washed with brine and dried over sodium sulfate. The product 4-(1-methoxyethyl)-thiazol-2-amine (22 g, yield=50%) was obtained and used in the next step without further purification. LCMS (API-ES) m/z (%) 159.2. (100%, M++H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 (± 1) g
Type
reactant
Reaction Step Four
Quantity
21 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:5])[CH2:3][CH3:4].BrBr.[NH2:8][C:9]([NH2:11])=[S:10].[CH3:12]O>>[CH3:12][O:5][CH:2]([C:3]1[N:8]=[C:9]([NH2:11])[S:10][CH:4]=1)[CH3:1]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
7 (± 1) g
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
21 g
Type
reactant
Smiles
NC(=S)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. until the orange color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction flask was immersed in an ice-water bath
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated
ADDITION
Type
ADDITION
Details
the remaining residue was mixed with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
COC(C)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.